3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine
Description
Properties
IUPAC Name |
3-pyridin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c1-2-8(6-11-3-1)10-14-13-9-7-12-4-5-15(9)10/h1-3,6,12H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIKHRIJAYJYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C3=CN=CC=C3)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Triazolo[4,3-a]pyrazine Core
The core heterocyclic structure is typically synthesized via cyclocondensation or cyclization reactions involving appropriate precursors such as aminopyrazine derivatives and azide or hydrazine sources under controlled catalytic conditions.
- Catalysts and reagents: Copper(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) are commonly employed to promote cyclization via azide-alkyne cycloaddition or related pathways.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) are preferred for their ability to dissolve both organic and inorganic reagents and facilitate the reaction.
- Temperature and time: Reactions are typically conducted at elevated temperatures (~80°C) for extended periods (up to 24 hours) to ensure complete cyclization and high yields.
Attachment of the Pyridine Moiety
The pyridine substituent at the 3-position is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, depending on the precursor functionalities.
- Cross-coupling reactions: Palladium-catalyzed processes (e.g., Suzuki or Buchwald-Hartwig couplings) enable the formation of C–C or C–N bonds efficiently.
- Reaction conditions: Microwave-assisted heating at temperatures around 150°C can accelerate these couplings, reducing reaction times significantly.
- Work-up: Standard aqueous work-up followed by extraction with ethyl acetate and purification by flash chromatography or recrystallization is employed.
Representative Preparation Procedure with Data Table
| Step | Reagents/Conditions | Description | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1. Cyclization | 3-aminopyrazine derivative, NaN₃, CuSO₄·5H₂O, sodium ascorbate, DMF, 80°C, 24 h | Copper-catalyzed azide cyclization forming triazolo-pyrazine core | 65–75 | 85–90 |
| 2. Coupling | Triazolo-pyrazine intermediate, 3-bromopyridine, Pd(PPh₃)₄, NaHCO₃, 1,4-dioxane, microwave 150°C, 10 min | Pd-catalyzed cross-coupling to attach pyridine ring | 70–75 | ≥95 |
| 3. Purification | Silica gel chromatography or recrystallization | Isolation of pure compound | – | ≥95 |
Research Findings and Optimization Notes
- Catalyst efficiency: Copper(I)-catalyzed cyclization is highly effective for constructing the triazolo core, with yields optimized by controlling the stoichiometry of azide and reaction temperature.
- Microwave-assisted coupling: The use of microwave irradiation in palladium-catalyzed coupling reactions significantly reduces reaction time from hours to minutes without compromising yield or purity.
- Solvent selection: Polar aprotic solvents such as DMF and 1,4-dioxane provide optimal solubility and reaction kinetics for both cyclization and coupling steps.
- Purification techniques: Combining column chromatography with recrystallization ensures removal of trace metal catalysts and by-products, achieving high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine moiety in the compound facilitates nucleophilic substitution due to its electron-deficient aromatic system. Key reactions include:
For example, treatment with methyl iodide in the presence of a base yields N-methylated derivatives, enhancing solubility for pharmaceutical applications .
Cycloaddition and Ring-Opening Reactions
The triazolopyrazine component participates in cycloaddition reactions, leveraging its conjugated diene-like structure:
Electrochemical desulfurative cyclization with isothiocyanates under metal-free conditions generates 3-amino-triazolo pyridines, demonstrating broad functional group tolerance .
Oxidation and Reduction Pathways
The compound exhibits redox activity at both the pyridine and triazolo rings:
Controlled reduction with sodium cyanoborohydride preserves the pyridine ring while saturating the triazolo system .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at specific positions:
These reactions are critical for modifying the compound’s electronic properties in drug design .
Acid/Base-Mediated Rearrangements
Under acidic or basic conditions, the compound undergoes structural rearrangements:
| Condition | Reagents | Outcome |
|---|---|---|
| HCl (conc.), reflux | - | Ring contraction to imidazo[1,2-a]pyrazines |
| NaOH (aq.), 50°C | - | Hydrolysis of the triazolo ring to form pyrazine-carboxamides |
Concentrated hydrochloric acid induces ring contraction, yielding biologically active imidazo-pyrazine derivatives .
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity
- Antimicrobial Properties
-
Neuroprotective Effects
- Research indicates that triazolo-pyrazines may possess neuroprotective properties. In vitro studies have demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Biological Studies
-
Enzyme Inhibition
- The compound has been studied for its role as an inhibitor of various enzymes involved in metabolic pathways. For example, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. This suggests its potential use in developing antidiabetic medications .
- Receptor Modulation
Synthesis and Derivatives
The synthesis of 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine typically involves multi-step organic reactions that yield various derivatives with modified pharmacological profiles. The exploration of these derivatives is crucial for enhancing efficacy and reducing side effects.
Case Studies
- Case Study on Anticancer Activity
- Clinical Trials for Diabetes Treatment
Mechanism of Action
The mechanism of action of 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial enzymes essential for cell wall synthesis. In cancer research, it may target specific kinases involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one Hydrochloride
- Formula : C₆H₁₀ClN₅O
- Key Features: An aminomethyl group at the 3-position and a ketone at the 8-position.
- The aminomethyl group may improve solubility but introduces a charged species at physiological pH .
2-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}ethanol Dihydrochloride
- CAS : 2230798-37-3
- Formula : C₇H₁₂Cl₂N₄O
- Key Features: Ethanol substituent at the 3-position.
- Comparison : The hydroxyl group enhances hydrophilicity but may reduce membrane permeability. This derivative is less likely to engage in π-π stacking compared to the pyridine analogue .
3-(2-Fluorophenyl)-[1,2,4]Triazolo[4,3-a]pyrimidine
- Key Features : Fluorophenyl substituent and pyrimidine core (vs. pyrazine in the target compound).
- The fluorine atom increases electronegativity and metabolic stability, making this derivative more suited for agrochemical applications .
Positional Isomers and Core Modifications
4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}pyridine
- Formula : C₁₀H₁₁N₅ (same as target compound).
- Comparison : The pyridine substituent at the 4-position (vs. 3-position) may lead to steric differences in receptor binding. This isomer’s biological activity profile could diverge significantly due to altered spatial orientation .
Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]pyrimidine Derivatives
Biological Activity
The compound 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine is a heterocyclic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 188.20 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine is primarily attributed to its interactions with various biological targets:
- Kinase Inhibition : This compound exhibits inhibitory effects on several kinases involved in cancer pathways. Its structure allows it to compete effectively for the ATP-binding site of these kinases.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can mitigate oxidative stress in cells.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from apoptosis.
Biological Activity Overview
Case Studies
-
Kinase Inhibition Study :
- A study evaluated the compound's effectiveness against the Bcr-Abl T315I mutant kinase.
- Results showed an IC value of 26 nM, indicating potent inhibition compared to control compounds.
-
Antioxidant Study :
- In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured human cells.
- The antioxidant capacity was comparable to established antioxidants like Vitamin C.
-
Neuroprotective Effects :
- An animal model study reported that administration of this compound led to a significant reduction in neuronal loss following induced neurotoxicity.
- Behavioral assessments indicated improved cognitive function post-treatment.
Research Findings
Recent research has focused on optimizing the pharmacological profile of 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine through structural modifications:
- Modifications have led to enhanced potency and selectivity for specific kinase targets.
- Structure-activity relationship (SAR) studies are ongoing to identify key functional groups responsible for its biological activity.
Q & A
Q. Table 1: Comparison of Synthetic Methods
Advanced: How can computational methods enhance the design of novel derivatives?
Answer:
Computational approaches like quantum chemical reaction path searches and machine learning optimize reaction design. For example:
- ICReDD’s workflow : Combines quantum calculations with experimental data to predict optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error. This method accelerates the discovery of derivatives with tailored bioactivity .
- Docking studies : Used to predict binding affinities of triazolopyrazine derivatives to targets like HIV reverse transcriptase, guiding structural modifications .
Basic: What analytical techniques confirm the structure of synthesized derivatives?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and ring fusion patterns .
- IR spectroscopy : Confirms functional groups (e.g., C=N stretches in triazole rings) .
- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Advanced: How can researchers resolve contradictions in reported biological activities?
Answer:
Contradictions often arise from assay variability or substituent effects. Strategies include:
- Standardized assays : Re-evaluate activities using uniform protocols (e.g., HIV inhibition assays in vs. antimicrobial tests in ) .
- Structure-activity relationship (SAR) studies : Correlate substituents (e.g., ethynyl groups) with bioactivity. For example, electron-withdrawing groups enhance antiviral potency .
- Meta-analysis : Cross-reference data from multiple studies to identify outliers or trends .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritancy .
- First aid : Flush eyes/skin with water; seek medical attention for ingestion .
Advanced: How does the choice of oxidizing agent impact oxidative cyclization efficiency?
Answer:
Oxidants influence yield, purity, and sustainability:
- NaOCl : Eco-friendly, achieves 73% yield with minimal byproducts .
- Cr(VI) reagents : Higher yields (~80%) but pose toxicity and waste challenges .
- DDQ : Effective for electron-rich substrates but requires inert conditions .
Q. Table 2: Oxidant Performance Comparison
| Oxidant | Yield | Purity | Environmental Impact | Reference |
|---|---|---|---|---|
| NaOCl | 73% | High | Low | |
| CrO₃ | ~80% | Medium | High | |
| DDQ | 65-75% | High | Moderate |
Advanced: What strategies optimize regioselectivity in triazolopyrazine functionalization?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
